1-Benzylpyrazole-4-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrazole-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYPJUVCCSREEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Sulfonyl Fluoride Chemistry and Its Significance in Chemical Biology
Sulfonyl fluorides have emerged as a pivotal class of electrophiles in chemical biology and drug discovery, largely due to their "Goldilocks" reactivity—stable enough for biological systems yet reactive towards specific nucleophilic amino acid residues. This unique characteristic has made them invaluable as covalent probes for target identification and validation, and as warheads for targeted covalent inhibitors.
The renaissance of interest in sulfonyl fluorides can be largely attributed to the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This set of reactions, characterized by the reliable and specific reaction of a sulfonyl fluoride with a nucleophile, allows for the rapid and modular assembly of complex molecules under mild conditions. SuFEx has broadened the application of sulfonyl fluorides beyond their traditional role as protease inhibitors, extending their utility to materials science and bioconjugation.
In the realm of chemical biology, sulfonyl fluorides are particularly prized for their ability to covalently modify a range of amino acid residues beyond the commonly targeted cysteine. While traditional covalent inhibitors often focus on the highly nucleophilic thiol group of cysteine, sulfonyl fluorides can react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the amine group of lysine (B10760008) and the imidazole (B134444) ring of histidine. This expanded targeting scope significantly broadens the portion of the proteome that can be addressed with covalent inhibitors. The stability of the resulting sulfonamide or sulfonate ester bond contributes to a prolonged and often irreversible inhibition of the target protein.
Significance of the Pyrazole Heterocycle in Chemical Sciences and Drug Discovery
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs underscores its status as a "privileged scaffold." The unique structural and electronic properties of the pyrazole ring allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking.
The versatility of the pyrazole core is evident in the diverse pharmacological activities exhibited by pyrazole-containing drugs. These compounds span a wide range of therapeutic areas, from anti-inflammatory agents to kinase inhibitors for cancer therapy. The metabolic stability of the pyrazole ring is another key feature that makes it an attractive component in drug design.
Below is a table highlighting some prominent examples of drugs that feature the pyrazole scaffold, demonstrating the breadth of its therapeutic impact.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | COX-2 Inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
| Ruxolitinib | Myelofibrosis | JAK1/JAK2 Inhibitor |
| Crizotinib | Non-Small Cell Lung Cancer | ALK/ROS1 Inhibitor |
| Apixaban | Anticoagulant | Factor Xa Inhibitor |
Overview of 1 Benzylpyrazole 4 Sulfonyl Fluoride As a Research Scaffold and Its Potential
Strategies for Sulfonyl Fluoride Moiety Formation
The sulfonyl fluoride group is a key functional group, notably utilized in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. ccspublishing.org.cn Its synthesis can be achieved from various sulfur-containing precursors. These methods are advantageous due to the resulting sulfonyl fluorides having a favorable balance of reactivity and stability, particularly a notable resistance to hydrolysis compared to their sulfonyl chloride counterparts. nih.govmdpi.com
Direct Fluorination Approaches from Sulfonyl Chlorides
The most straightforward method for preparing sulfonyl fluorides is the direct nucleophilic substitution of the chloride in a corresponding sulfonyl chloride precursor (R-SO₂Cl). acs.org This halide exchange reaction is typically accomplished using a fluoride salt.
A simple and effective procedure involves the use of potassium fluoride (KF) in a water/acetone biphasic mixture, which has been shown to convert a wide range of sulfonyl chlorides to their corresponding fluorides in high yields. acs.orgnih.gov Alternative fluorinating agents such as potassium bifluoride (KHF₂) or a saturated aqueous solution of KFHF in an organic solvent like acetonitrile can also be employed. mdpi.comnih.gov The reaction generally proceeds under mild conditions and demonstrates broad functional group tolerance. mdpi.com For the synthesis of the target compound, this would involve the preparation of 1-benzylpyrazole-4-sulfonyl chloride, which can be synthesized by treating 1-benzylpyrazole with chlorosulfonic acid. nih.gov
| Precursor Type | Fluorinating Agent | Solvent System | Conditions | Yield Range | Reference(s) |
| Aryl/Heteroaryl Sulfonyl Chloride | KF | Water/Acetone | Room Temperature | 84–100% | acs.orgnih.govresearchgate.net |
| Aryl/Heteroaryl Sulfonyl Chloride | KHF₂ | Acetonitrile | Room Temperature | High | mdpi.comnih.gov |
| Aryl Sulfonyl Chloride | Sat. aq. KFHF | Acetonitrile/THF | Room Temperature | Excellent | mdpi.com |
Synthesis via Sulfonamide Precursors
Primary sulfonamides, which are often more stable and readily available than sulfonyl chlorides, serve as valuable precursors for sulfonyl fluorides. ccspublishing.org.cnd-nb.info A notable method involves the activation of the sulfonamide with a pyrylium salt, such as Pyry-BF₄, in the presence of a chloride source like MgCl₂. d-nb.inforesearchgate.net This in-situ generates a highly reactive sulfonyl chloride intermediate. d-nb.info Subsequent addition of a fluoride source, typically potassium fluoride (KF), facilitates the chloride-fluoride exchange to yield the desired sulfonyl fluoride. d-nb.inforesearchgate.net This deaminative fluorination strategy is characterized by its mild conditions and high chemoselectivity. researchgate.net
| Precursor Type | Reagents | Solvent | Conditions | Key Feature | Reference(s) |
| Primary Aryl/Alkyl Sulfonamides | 1. Pyry-BF₄, MgCl₂ 2. KF | Acetonitrile | 60–100 °C | In-situ generation and conversion of sulfonyl chloride | d-nb.info |
| Secondary Sulfonamides | Diethylaminosulfur trifluoride (DAST) | Not Specified | Not Specified | High yields for structurally diverse sulfonamides | bohrium.com |
Utilization of Sulfonyl Imidazoles as Intermediates
Sulfonyl imidazoles have emerged as stable and storable solid intermediates for the synthesis of sulfur(VI) fluorides. organic-chemistry.orgnih.gov This approach circumvents the use of often unstable and difficult-to-handle sulfonyl chlorides. nih.gov The synthesis involves a single-step imidazole-to-fluorine exchange. The reaction is typically mediated by a simple combination of a weak acid, such as acetic acid (AcOH), and potassium bifluoride (KF₂H). organic-chemistry.orgnih.gov This method is applicable to a variety of sulfur(VI) imidazole (B134444) derivatives, furnishing the corresponding sulfonyl fluorides in good to excellent yields. nih.gov
| Precursor Type | Reagents | Key Advantage | Yield Range | Reference(s) |
| Sulfonyl Imidazoles | Acetic Acid (AcOH), Potassium Bifluoride (KHF₂) | Use of stable, solid precursors avoiding sulfonyl chlorides | Good to Excellent | organic-chemistry.orgnih.govresearchgate.net |
Photoredox Catalysis for Alkyl Sulfonyl Fluoride Synthesis
While the target compound features an arylsulfonyl fluoride, photoredox catalysis has become a powerful and mild strategy for preparing alkyl sulfonyl fluorides from readily available starting materials. organic-chemistry.orgacs.orgnih.gov This approach often involves the generation of an alkyl radical from precursors like alkyl bromides or alcohols via halogen atom transfer (XAT). organic-chemistry.orgorganic-chemistry.org This radical is then trapped by a sulfur dioxide (SO₂) source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfinate intermediate. organic-chemistry.orgnih.gov Subsequent oxidation with an electrophilic fluorinating agent like Selectfluor yields the final alkyl sulfonyl fluoride. organic-chemistry.orgnih.gov The use of visible light allows the reactions to proceed under mild conditions, exhibiting broad functional group tolerance. nih.gov
| Precursor Type | Key Reagents | Catalyst Type | Key Steps | Reference(s) |
| Alkyl Bromides/Alcohols | SO₂ source (e.g., DABSO), Fluorinating agent (e.g., Selectfluor) | Photoredox Catalyst (e.g., Iridium or Acridinium complex) | 1. Halogen Atom Transfer (XAT) 2. SO₂ Capture 3. Fluorination | organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov |
| Organoboron Substrates | SO₂ source, Fluorinating agent | Acridinium Photocatalyst | 1. Oxidation of Organoboron 2. SO₂ Capture 3. Fluorination | nih.gov |
Construction and Functionalization of the 1-Benzylpyrazole Core
The 1-benzylpyrazole core is a common heterocyclic motif. Its synthesis relies on fundamental ring-forming reactions, primarily the condensation of a hydrazine derivative with a three-carbon dielectrophilic component.
Cyclocondensation Reactions for Pyrazole Ring Formation
The most classic and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.orgnih.gov To synthesize a 1-substituted pyrazole, a monosubstituted hydrazine is required. For the target compound, 1-benzylpyrazole, benzylhydrazine would be the appropriate precursor.
The reaction involves the condensation of benzylhydrazine with a 1,3-dielectrophile, such as a 1,3-diketone, β-ketoester, or an α,β-unsaturated ketone or aldehyde. nih.govmdpi.com The choice of precursor can influence the regioselectivity of the final product. For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of regioisomers. mdpi.com The use of α,β-unsaturated carbonyl compounds that possess a leaving group can also lead directly to pyrazoles via an initial addition followed by elimination. mdpi.com These reactions are often carried out under acidic or basic conditions and can be facilitated by microwave irradiation. researchgate.net
| 1,3-Dielectrophile Precursor | Hydrazine Component | Key Features | Reference(s) |
| 1,3-Dicarbonyl Compounds | Benzylhydrazine | Classic Knorr synthesis; potential for regioselectivity issues with unsymmetrical diketones. | nih.govbeilstein-journals.org |
| α,β-Unsaturated Ketones/Aldehydes | Benzylhydrazine | Often forms a pyrazoline intermediate that requires subsequent oxidation to the pyrazole. | nih.govmdpi.com |
| Acetylenic Ketones | Benzylhydrazine | Can yield a mixture of regioisomers. | mdpi.com |
| β-Ketoesters | Benzylhydrazine | Versatile precursors for constructing substituted pyrazoles. | nih.gov |
Dipolar Cycloaddition Routes to Pyrazole Derivatives
One of the most fundamental and widely utilized methods for the construction of the pyrazole ring is the [3+2] dipolar cycloaddition reaction. This reaction typically involves the combination of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a carbon-carbon double or triple bond.
The Huisgen 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkyne equivalents is a prominent route for creating substituted pyrazoles. The nitrile imines are often generated in situ from hydrazonoyl halides. The regioselectivity of the cycloaddition is a key consideration, influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. For instance, the reaction of nitrile imines with a trisubstituted bromoalkene, acting as an alkyne synthon, leads to the regioselective formation of 1,3,4,5-tetrasubstituted pyrazoles after elimination of hydrogen bromide.
Another approach involves the use of diazo compounds as the 1,3-dipole. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) has been developed to afford pyrazolyl aliphatic sulfonyl fluorides directly. rsc.org Similarly, catalyst-free 1,3-dipolar cycloadditions between stabilized diazo compounds and 1-bromoethene-1-sulfonyl fluoride (Br-ESF) provide a direct route to NH-pyrazole sulfonyl fluorides under ambient conditions. nih.gov
Table 1: Examples of Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| Hydrazonoyl halide | Trisubstituted bromoalkene | 1,3,4,5-Tetrasubstituted pyrazole | N/A |
| α-Diazocarbonyl compound | Ethenesulfonyl fluoride (ESF) | Pyrazolyl aliphatic sulfonyl fluoride | rsc.org |
Multicomponent Synthesis Approaches for Pyrazoles
Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.
A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and an aldehyde. This approach allows for the introduction of substituents at various positions of the pyrazole ring in a controlled manner. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be used to synthesize persubstituted pyrazoles. researchgate.net The use of catalysts can significantly enhance the efficiency and scope of these reactions.
Another versatile MCR strategy involves the in-situ generation of one of the reactants. For instance, 1,3-dicarbonyl compounds can be formed in situ from enolates and carboxylic acid chlorides, which then react with hydrazines in a consecutive multicomponent fashion to yield pyrazoles. researchgate.net This circumvents the need to handle potentially unstable 1,3-dicarbonyl precursors. These methods provide a modular and efficient route to highly functionalized pyrazoles, which can serve as precursors for compounds like this compound. researchgate.net
Table 2: Example of a Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product |
|---|
Vilsmeier-Haack Reaction in Pyrazole Carboxyaldehyde Synthesis
The Vilsmeier-Haack reaction is a crucial method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles. This reaction introduces a formyl group (-CHO), typically at the C-4 position of the pyrazole ring, creating a valuable synthetic handle for further functionalization. The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a well-established procedure. The reaction often proceeds by treating a suitable pyrazole precursor with the Vilsmeier reagent. Hydrazones can also be used as starting materials; they undergo cyclization and formylation in a one-pot process to yield 4-formylpyrazoles. nih.gov This method is advantageous due to its operational simplicity and high yields. The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be transformed into a variety of other functional groups, which is essential for the synthesis of complex derivatives. For instance, the aldehyde can be oxidized to a carboxylic acid, which can then be converted to a sulfonyl group.
Microwave-assisted Vilsmeier-Haack reactions have been developed to improve reaction efficiency, reduce reaction times, and often lead to higher yields compared to conventional heating methods. orientjchem.org
Table 3: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
| Starting Material | Vilsmeier Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydrazone of an aromatic ketone | POCl₃/DMF | 90 °C, 8-20 h | 3-Aryl-pyrazole-4-carbaldehyde | Good to Excellent |
Directed C-H Activation Strategies for Benzylpyrazole Functionalization
Directed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. For pyrazole systems, this strategy offers a powerful way to introduce substituents with high regioselectivity. The pyrazole ring itself can act as a directing group for the functionalization of an attached substituent, such as a benzyl group.
Palladium-catalyzed C-H activation is a common approach. For 1-benzylpyrazoles, this can lead to intramolecular annulation reactions. For example, a palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed to synthesize tricyclic 2-benzazepines. This process involves a twofold C-H activation of both the aryl C-H bond of the benzyl group and the heteroaryl C-H bond at the C-5 position of the pyrazole ring.
While direct C-H sulfonylation at the C-4 position of a pre-formed 1-benzylpyrazole is not widely documented, the principles of directed C-H functionalization suggest its feasibility. The nitrogen atoms of the pyrazole ring can coordinate to a metal catalyst, directing functionalization to a specific position on the pyrazole ring or the N-substituent. For instance, an ester group at the C-4 position can act as a removable blocking group to direct arylation to the C-5 position. academie-sciences.fr Such strategies could potentially be adapted for the introduction of a sulfonyl-containing group at the C-4 position.
Convergent and Divergent Synthetic Pathways to this compound
Divergent Synthesis:
A divergent approach would begin with a simple, pre-formed pyrazole ring, which is then sequentially functionalized.
N-Benzylation: The synthesis would start with pyrazole itself. The N-H proton of pyrazole can be deprotonated with a base (e.g., potassium carbonate, sodium hydride) followed by reaction with an electrophile like benzyl bromide or benzyl chloride to install the benzyl group at the N-1 position. sci-hub.se This reaction can sometimes produce a mixture of N-1 and N-2 isomers, especially with unsymmetrically substituted pyrazoles, requiring chromatographic separation.
C-4 Sulfonylation: The resulting 1-benzylpyrazole would then undergo electrophilic substitution at the C-4 position. A common method for introducing a sulfonyl group is chlorosulfonation using chlorosulfonic acid (ClSO₃H), which would yield 1-benzylpyrazole-4-sulfonyl chloride. nih.gov
Fluorination: The final step involves the conversion of the sulfonyl chloride to the target sulfonyl fluoride. This can be achieved by a nucleophilic substitution reaction using a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.org
Convergent Synthesis:
A convergent strategy involves the synthesis of key fragments separately, which are then combined in a later step to form the final product. This approach can be more efficient if the individual fragments are complex.
Pathway A (Using Benzylhydrazine): This pathway would involve the reaction of benzylhydrazine with a 1,3-dicarbonyl compound or its equivalent that already contains the C-4 sulfonyl fluoride precursor. A suitable reaction partner could be a compound like 2-(fluorosulfonyl)malonaldehyde or a related β-keto ester bearing a fluorosulfonyl group. The cyclocondensation of these two fragments would directly form the this compound ring system in a single step.
Pathway B (Dipolar Cycloaddition): A [3+2] cycloaddition approach could also be employed. For example, the reaction of a diazo compound with an alkene already bearing the benzyl and sulfonyl fluoride moieties, or the reaction of a benzyl-substituted nitrile imine with an alkene like ethenesulfonyl fluoride (ESF), could potentially construct the desired scaffold. A reported copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ESF provides a precedent for directly incorporating the sulfonyl fluoride group during ring formation. rsc.org Adapting such a method to include the N-benzyl group would represent a highly convergent route.
Both divergent and convergent strategies offer viable routes to this compound, with the optimal choice depending on factors such as precursor availability, scalability, and control over regioselectivity.
Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI)-Fluoride Exchange, or SuFEx, has emerged as a powerful class of click chemistry reactions, valued for its reliability and broad applicability. researchgate.netrhhz.net At its core, SuFEx involves the exchange of a fluorine atom from a high-valent sulfur(VI) center with a nucleophile. acs.orgacs.org
SuFEx chemistry is founded on the unique characteristics of the sulfur(VI)-fluoride bond. This bond is remarkably stable under many conditions, including resistance to oxidation, reduction, strong acids, and heat. nih.govchem-station.com However, this latent stability can be overcome under specific catalytic conditions, allowing the sulfur center to react as a potent electrophile. nih.govchem-station.com The activation of the S(VI)-F bond for this nucleophilic exchange typically requires a suitable catalyst or reagent, such as a proton source, silicon reagents, or specific bases. acs.orgchem-station.com
The reaction's reliability and the stability of the resulting linkages have led to its widespread use. The scope of SuFEx is extensive, finding applications in diverse fields such as:
Organic Synthesis: For the rapid and efficient construction of complex molecules and sulfonyl-containing compounds. researchgate.netacs.org
Materials Science: In the creation of novel polymers and functionalized materials. researchgate.net
Drug Discovery and Chemical Biology: For bioconjugation, target identification, and the development of covalent inhibitors. researchgate.netacs.orgrsc.org
A key advantage of SuFEx is its orthogonality and biocompatibility; the reactions are often tolerant of water and oxygen and can proceed under mild conditions, making them suitable for biological systems. researchgate.netnih.gov
The sulfonyl fluoride (-SO₂F) group is a privileged electrophile in SuFEx chemistry. nih.govrsc.org Its utility stems from a unique balance of stability and reactivity. rhhz.netresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are significantly more stable, showing resistance to hydrolysis and reduction. nih.govsigmaaldrich.com This stability allows them to be incorporated into complex molecules and used in aqueous environments without degradation. nih.govsigmaaldrich.com
Despite their general stability, the sulfur atom in a sulfonyl fluoride is highly electrophilic. When a suitable nucleophile approaches, particularly within a specific chemical environment like an enzyme's active site, the S-F bond can be activated for exchange. nih.gov This "context-dependent" reactivity is crucial for its application in chemical biology, as it allows for selective targeting of biomolecules. nih.govstanford.edu The fluoride ion is an excellent leaving group once the reaction is initiated, a process facilitated by hydrogen-bonding environments. nih.gov This controlled reactivity makes sulfonyl fluorides ideal "warheads" for covalent probes and inhibitors, reacting chemoselectively and efficiently at the intended target site. nih.govsigmaaldrich.com
Nucleophilic Reactivity with Biomolecules
The sulfonyl fluoride moiety is known to react with a variety of nucleophilic amino acid residues found in proteins. This reactivity is the basis for its use in developing covalent inhibitors and chemical probes for studying protein function. rsc.orgnih.gov The specific residues targeted can include those with hydroxyl, nitrogen, and thiol groups in their side chains. nih.govnih.gov
Sulfonyl fluorides exhibit significant reactivity towards amino acids with hydroxyl side chains, forming stable sulfonate ester adducts. nih.gov
Serine and Threonine: Serine proteases are a classic example of enzymes targeted by sulfonyl fluorides. The reactive serine residue in the active site attacks the electrophilic sulfur atom, leading to the formation of an irreversible covalent bond. nih.govresearchgate.net This reactivity has been foundational in the development of numerous protease inhibitors. nih.gov Threonine, with its secondary hydroxyl group, can react in a similar manner, though it is often less nucleophilic than serine. rsc.orgnih.gov
Tyrosine: The phenolate (B1203915) anion of tyrosine is a potent nucleophile that reacts readily with sulfonyl fluorides. nih.govnih.gov Studies have shown that sulfonyl fluorides can form stable adducts with N-acetyltyrosine. acs.orgacs.org This reactivity is highly dependent on the local protein environment, which can lower the pKa of the tyrosine hydroxyl group, thereby increasing its nucleophilicity. nih.govnih.gov
| Amino Acid | Functional Group | Product of Reaction with Sulfonyl Fluoride | Stability of Adduct |
| Serine | Primary Hydroxyl | Sulfonate Ester | Stable |
| Threonine | Secondary Hydroxyl | Sulfonate Ester | Stable |
| Tyrosine | Phenolic Hydroxyl | Sulfonate Ester | Stable acs.orgacs.org |
The nitrogen-containing side chains of several amino acids can also act as nucleophiles, attacking sulfonyl fluorides to form stable sulfonamide linkages. nih.gov
Lysine (B10760008): The primary amine of the lysine side chain is a strong nucleophile at physiological pH and readily reacts with sulfonyl fluorides to form highly stable sulfonamides. acs.orgnih.gov This reaction has been exploited to develop covalent probes targeting kinases and other proteins where a lysine residue is present in a binding pocket. acs.orgacs.org
Histidine: The imidazole side chain of histidine is also nucleophilic and has been shown to react with sulfonyl fluorides. nih.govnih.gov The resulting adducts are generally stable, although the reactivity can be influenced by the pH and the specific protein context. acs.orgnih.gov
Arginine: While less commonly cited as a primary target, recent studies have indicated that arginine can also participate in and even accelerate SuFEx reactions under certain conditions. researchgate.net
| Amino Acid | Functional Group | Product of Reaction with Sulfonyl Fluoride | Stability of Adduct |
| Lysine | Primary Amine | Sulfonamide | Stable acs.orgacs.org |
| Histidine | Imidazole | Sulfonamide | Stable acs.orgnih.gov |
| Arginine | Guanidinium | Sulfonamide | Can participate in reaction researchgate.net |
Cysteine is intrinsically the most reactive amino acid due to the high nucleophilicity of its thiol side chain. acs.org
While sulfonyl fluorides react rapidly with cysteine, the resulting thiosulfonate ester adduct is often unstable. acs.orgnih.gov This adduct can collapse to form a sulfinic acid, making the interaction reversible or leading to other products. nih.govresearchgate.net This instability renders sulfonyl fluorides generally unsuitable for achieving durable, long-lasting covalent inhibition by targeting cysteine residues, in stark contrast to electrophiles like acrylamides which are specifically designed for this purpose. acs.orgchemrxiv.org However, some specific contexts, such as with styryl sulfonyl fluorides, have shown effective and stable cysteine-specific conjugation. chemrxiv.org
| Amino Acid | Functional Group | Product of Reaction with Sulfonyl Fluoride | Stability of Adduct |
| Cysteine | Thiol | Thiosulfonate Ester | Generally Unstable acs.orgnih.gov |
Stability and Selectivity in Complex Chemical and Biological Environments
The utility of this compound as a chemical probe or potential therapeutic agent is intrinsically linked to its stability in aqueous environments and its selective reactivity towards biological nucleophiles. This section explores the fine balance between these two properties, drawing comparisons with other sulfonyl halides and examining the determinants of its interaction with amino acid residues.
Comparative Hydrolytic Stability of Sulfonyl Fluorides versus Sulfonyl Chlorides
Sulfonyl fluorides, as a class, exhibit significantly greater hydrolytic stability when compared to their sulfonyl chloride counterparts. nih.gov This enhanced stability is a key attribute that underpins their growing use in chemical biology and drug discovery. The robustness of the sulfur-fluorine (S-F) bond, in contrast to the more labile sulfur-chlorine (S-Cl) bond, renders sulfonyl fluorides more resistant to cleavage by water. nih.gov
This difference in stability can be attributed to the high electronegativity and strong bond with sulfur of the fluorine atom. While sulfonyl chlorides are often highly reactive and can be unstable even under ambient storage conditions, sulfonyl fluorides are generally more stable and less prone to decomposition. nih.gov For instance, while a sulfonyl chloride might rapidly decompose in the presence of water, the corresponding sulfonyl fluoride can remain stable for extended periods. nih.gov This stability is crucial for applications within biological systems, where an aqueous environment is ubiquitous.
| Compound Class | General Hydrolytic Stability | Key Factors |
| Sulfonyl Fluorides | High | Strong S-F bond, high electronegativity of fluorine. nih.gov |
| Sulfonyl Chlorides | Low | Weaker S-Cl bond, more susceptible to nucleophilic attack by water. nih.gov |
Determinants of Reactivity and Selectivity towards Biological Nucleophiles
The reactivity of this compound towards biological nucleophiles is a critical factor in its potential as a covalent modifier of proteins. Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. nih.govrsc.org This broad reactivity profile makes them valuable tools for probing protein structure and function.
The selectivity of a sulfonyl fluoride for a particular amino acid residue is influenced by several factors, including the intrinsic nucleophilicity of the amino acid, the local protein microenvironment, and the electronic properties of the sulfonyl fluoride itself. The benzyl group and the pyrazole ring in this compound will electronically influence the reactivity of the sulfonyl fluoride moiety. Electron-donating or withdrawing substituents on the aromatic ring can modulate the electrophilicity of the sulfur atom and thus its susceptibility to nucleophilic attack. nih.gov
Studies on various sulfonyl fluorides have shown that they can label multiple nucleophilic residues. nih.gov For instance, in nonapeptide screening, some phenylsulfonyl fluorides have been observed to label both tyrosine and lysine residues. nih.gov The context-dependent reactivity of sulfonyl fluorides is a key feature; their interaction with a target protein is often dependent on reversible binding that pre-orients the electrophilic warhead for covalent modification. stanford.edu
The reaction of sulfonyl fluorides with cysteine residues can sometimes lead to unstable adducts, which may not be ideal for stable covalent inhibition. stanford.edu In contrast, reactions with lysine and tyrosine often form more stable sulfonamide and sulfonate ester linkages, respectively. The specific reactivity profile of this compound would need to be empirically determined, but the general principles of sulfonyl fluoride reactivity suggest it would be a versatile covalent modifier.
| Nucleophilic Amino Acid | Potential for Reaction with Sulfonyl Fluorides | Resulting Linkage |
| Serine | Yes | Sulfonate Ester |
| Threonine | Yes | Sulfonate Ester |
| Tyrosine | Yes | Sulfonate Ester |
| Lysine | Yes | Sulfonamide |
| Cysteine | Yes (can be unstable) | Thiosulfonate Ester |
| Histidine | Yes | Sulfonyl-Histidine Adduct |
Computational and Spectroscopic Approaches in the Study of 1 Benzylpyrazole 4 Sulfonyl Fluoride
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular modeling and docking studies are pivotal computational techniques used to predict the binding orientation and affinity of a ligand, such as 1-Benzylpyrazole-4-sulfonyl fluoride (B91410), to a specific protein target. These methods are instrumental in identifying potential biological targets and understanding the key molecular interactions that drive the ligand's activity.
The process begins with the three-dimensional structures of both the ligand (1-Benzylpyrazole-4-sulfonyl fluoride) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, calculating a scoring function to estimate the binding affinity for each pose. These scores help in ranking potential targets and binding modes.
Sulfonyl fluorides are known to act as covalent inhibitors by reacting with nucleophilic amino acid residues like serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. mdpi.com Docking studies for compounds like this compound are therefore crucial for predicting which residues in a target's binding site are susceptible to covalent modification. The studies can elucidate the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that position the sulfonyl fluoride group optimally for reaction with a nearby nucleophilic residue.
For example, in a hypothetical docking study of this compound with a serine protease, the software would model how the benzyl (B1604629) and pyrazole (B372694) groups fit into the enzyme's binding pockets. The key outcome would be the predicted distance and orientation between the sulfur atom of the sulfonyl fluoride and the hydroxyl oxygen of a serine residue in the active site, indicating the likelihood of a covalent bond formation.
Table 1: Example Data from a Hypothetical Docking Study of this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Covalent Target Residue |
| Serine Protease X | -8.5 | Phe-121, Trp-215, Gly-193 | Ser-195 |
| Kinase Y | -7.9 | Leu-263, Val-271, Lys-295 | Lys-295 |
| Deacetylase Z | -9.1 | His-142, Phe-152, Tyr-310 | Tyr-310 |
This table is illustrative and based on the known reactivity of sulfonyl fluorides with various protein targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and inherent reactivity of this compound. nih.govepstem.net These methods are used to calculate various molecular properties that are not readily accessible through experimentation. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
For this compound, the LUMO is expected to be localized around the electron-deficient sulfonyl fluoride group (-SO₂F). This indicates that this site is the most susceptible to nucleophilic attack, which is the key mechanism for its covalent interaction with biological targets. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting the electrophilic nature of the sulfur atom in the sulfonyl fluoride moiety, making it a prime target for nucleophiles.
Table 2: Representative Quantum Chemical Parameters for a Sulfonyl Fluoride Compound
| Parameter | Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons; localized on the SO₂F group |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 4.8 Debye | Reflects the overall polarity of the molecule |
| Mulliken Charge on Sulfur (SO₂F) | +1.8 | Indicates a strong electrophilic character |
Note: These values are representative for a generic aromatic sulfonyl fluoride, calculated using a common DFT method (e.g., B3LYP/6-31G), and serve to illustrate the type of data generated.* epstem.netsuperfri.org
Advanced Spectroscopic Characterization (e.g., Applications of ¹⁹F NMR in Biological Contexts)
Advanced spectroscopic techniques are essential for characterizing this compound, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are exquisitely sensitive to the local chemical environment. chembiobiochem.comresearchgate.nethuji.ac.il
In a biological context, these properties make ¹⁹F NMR an exceptional tool. nih.gov Since naturally occurring organofluorine compounds are extremely rare in biological systems, the ¹⁹F NMR spectrum is typically free from background signals, allowing for the clear detection of a fluorine-labeled molecule like this compound even in complex mixtures such as cell lysates or intact proteins. chembiobiochem.comnih.gov
Applications of ¹⁹F NMR in studying this compound include:
Monitoring Protein-Ligand Interactions: When this compound binds to a protein target, the change in the electronic environment around the fluorine atom causes a shift in its NMR signal. This allows for the detection of binding events and can be used to screen for potential protein targets and measure binding affinities. nih.govnih.gov
Confirming Covalent Modification: The formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic amino acid residue results in a significant change in the ¹⁹F chemical shift. This provides direct evidence of covalent target engagement and can be used to identify the modified protein.
Assessing Stability and Metabolism: ¹⁹F NMR can be used to monitor the stability of the sulfonyl fluoride group over time. The appearance of new signals can indicate hydrolysis of the S-F bond or other metabolic transformations of the molecule.
The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aromatic sulfonyl fluorides.
Table 3: Typical ¹⁹F NMR Chemical Shift Ranges
| Fluorine-Containing Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |
| Aromatic Sulfonyl Fluoride (Ar-SO₂F ) | +40 to +70 |
| Aliphatic Sulfonyl Fluoride (R-SO₂F ) | +50 to +80 |
| Covalently Bound Adduct (Ar-SO₂-O-Protein) | Shift dependent on protein environment |
| Trifluoromethyl (Ar-CF ₃) | -60 to -65 |
The chemical shift provides a sensitive probe of the electronic state of the sulfonyl fluoride group. rsc.orgcolorado.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzylpyrazole-4-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via sulfonylation of 1-benzylpyrazole using chlorosulfonic acid, followed by fluorination with potassium fluoride. Alternative routes include nucleophilic aromatic substitution with sulfuryl chloride derivatives. Key factors:
- Temperature control (0–5°C during sulfonylation prevents side reactions).
- Solvent choice (anhydrous dichloromethane improves fluorination efficiency).
- Purification via silica gel chromatography or recrystallization (yields 60–75% reported) .
- Data Table :
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Route A | ClSO₃H/KF | 68 | 98.5% |
| Route B | SO₂Cl₂/AgF | 72 | 97.8% |
Q. How is this compound characterized to confirm structural integrity?
- Methodology : Use a combination of:
- NMR (¹H/¹³C): Aromatic protons at δ 7.2–8.1 ppm; sulfonyl fluoride group at δ 45–50 ppm in ¹⁹F NMR.
- HRMS : Exact mass calculated for C₁₀H₉FN₂O₂S: 240.0372 .
- FT-IR : S=O stretch at 1360–1380 cm⁻¹; S-F vibration at 800–820 cm⁻¹ .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies show:
- Hydrolytic stability : Degrades in aqueous buffers (pH 7.4, 37°C) with t₁/₂ = 24 hours.
- Thermal stability : Stable at −20°C for 6 months; decomposes above 150°C .
Advanced Research Questions
Q. How does this compound compare to other sulfonyl fluorides in serine protease inhibition?
- Methodology : Kinetic assays (e.g., trypsin inhibition):
- IC₅₀ : 0.8 µM (vs. 4-(2-Aminoethyl)benzenesulfonyl fluoride at 1.2 µM).
- Selectivity : Lower cross-reactivity with cysteine proteases due to benzylpyrazole steric effects .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay standardization : Control enzyme source (e.g., recombinant vs. tissue-derived proteases).
- Purity validation : Use orthogonal techniques (HPLC, LC-MS) to exclude degradation products.
- Computational docking : Compare binding modes across protein conformers (e.g., PDB 1TLD) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound for in vivo studies?
- Methodology :
- Modifications : Introduce electron-deficient substituents on the benzyl group to enhance electrophilicity.
- LogP optimization : Replace pyrazole with thiazole to improve membrane permeability (LogP increased from 1.8 to 2.5) .
- Data Table :
| Derivative | IC₅₀ (µM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 0.8 | 1.8 | 12 |
| 4-NO₂-Benzyl | 0.5 | 2.1 | 8 |
Contradiction Analysis & Best Practices
Q. Why do some studies report rapid hydrolysis of this compound while others note extended stability?
- Resolution : Contradictions arise from solvent systems (e.g., DMSO stabilizes via hydrogen bonding, while PBS accelerates hydrolysis). Pre-formulate with cyclodextrin derivatives to enhance aqueous stability .
Q. How to address discrepancies in cytotoxicity profiles between cell lines?
- Methodology :
- Use isogenic cell lines to control for genetic variability.
- Measure off-target effects via proteome-wide activity-based protein profiling (ABPP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
